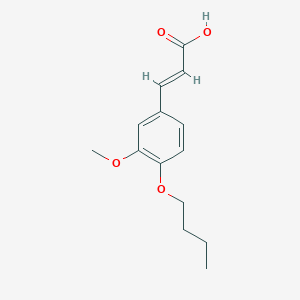

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid

Description

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid is a synthetic phenylpropenoic acid derivative characterized by a prop-2-enoic acid backbone attached to a phenyl ring substituted with a methoxy (-OCH₃) group at position 3 and a butoxy (-OCH₂CH₂CH₂CH₃) group at position 2.

Properties

IUPAC Name |

(E)-3-(4-butoxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-4-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGNEGWMEJBADZ-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-butoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions

Major Products Formed

Oxidation: Formation of 3-(4-butoxy-3-methoxyphenyl)propanoic acid

Reduction: Formation of 3-(4-butoxy-3-methoxyphenyl)propanoic acid

Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid is C13H16O3. The presence of both butoxy and methoxy groups contributes to its chemical reactivity and biological effects. The compound's structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit microbial growth, indicating potential applications in pharmaceuticals as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been shown to influence cellular processes related to inflammation. Its mechanism may involve binding to specific enzymes or receptors that modulate inflammatory pathways.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound could protect cells from oxidative stress.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

Research examining the anti-inflammatory properties of similar compounds revealed that they could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may have therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

Mechanism of Action

The mechanism of action of 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating enzymatic activity

Modulating signaling pathways: Affecting cellular processes such as inflammation or apoptosis

Interacting with receptors: Influencing receptor-mediated responses

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The butoxy group in the target compound introduces greater steric bulk and lipophilicity compared to hydroxyl or methoxy groups in analogs like ferulic acid. This may reduce hydrogen-bonding capacity and aqueous solubility but enhance interactions with lipid-rich biological membranes .

- Bioactivity Trends: Hydroxyl groups (e.g., in caffeic and ferulic acids) correlate with strong antioxidant activity due to radical scavenging via phenolic -OH groups. Alkoxy substitutions (e.g., methoxy in vanillic acid, butoxy in the target compound) may diminish antioxidant efficacy but improve metabolic stability .

Enzymatic and Metabolic Interactions

- This suggests that this compound may also resist enzymatic degradation in similar contexts.

- Antioxidant Mechanisms : Ferulic acid’s 4-hydroxy-3-methoxy configuration enables electron donation and chelation of pro-oxidant metals, whereas the butoxy substitution in the target compound likely reduces such activity .

Biological Activity

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid, also known as 4-butoxy-3-methoxycinnamic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C13H16O3

- Molecular Weight : 220.26 g/mol

- CAS Number : 943-89-5

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

-

Antioxidant Activity :

- The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and enhance the body’s antioxidant defense mechanisms.

-

Anti-inflammatory Effects :

- Research indicates that this compound can inhibit inflammatory pathways. It has been associated with the downregulation of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases.

-

Neuroprotective Properties :

- The compound has demonstrated neuroprotective effects in various models of neurodegeneration. It may enhance cognitive functions and protect against neuronal cell death, making it a candidate for further research in neurodegenerative conditions like Alzheimer's disease.

-

Antidiabetic Effects :

- Preliminary studies suggest that this compound may exhibit antihyperglycemic activity, potentially aiding in the management of diabetes by improving insulin sensitivity and glucose metabolism.

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Oxidative Stress : The compound modulates the expression of antioxidant enzymes, which helps reduce oxidative damage.

- Regulation of Inflammatory Pathways : It inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

- Neuroprotective Mechanisms : By modulating neurotransmitter levels and protecting neuronal integrity, the compound may help maintain cognitive functions.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of this compound, researchers found that treatment with the compound significantly reduced markers of oxidative stress in neuronal cultures exposed to toxic agents. The results indicated enhanced cell viability and reduced apoptosis rates compared to untreated controls.

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The administration of this compound resulted in reduced swelling and pain behavior in treated animals, alongside a significant decrease in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of a phenolic precursor (e.g., 3-methoxy-4-hydroxyphenylacrylic acid) with butyl bromide under basic conditions. A two-step approach may include protecting the carboxylic acid group during alkylation. Optimization requires monitoring reaction temperature (60–80°C), solvent selection (e.g., DMF or acetone), and catalyst use (e.g., K₂CO₃). Purity can be enhanced via recrystallization from ethanol/water mixtures. Comparative studies with trimethoxy analogs suggest adjusting stoichiometry to minimize side products .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms substituents (δ 1.0–1.6 ppm for butoxy CH₂ groups, δ 3.8–4.0 ppm for methoxy, and δ 6.3–7.5 ppm for aromatic/acrylic protons). ¹³C NMR verifies carbonyl (δ ~170 ppm) and aromatic carbons.

- MS : High-resolution MS validates molecular weight (expected [M-H]⁻ at m/z 279.1). Fragmentation patterns distinguish the butoxy chain.

- IR : Strong absorption near 1680–1700 cm⁻¹ confirms the carboxylic acid group.

- Cross-referencing with databases like NIST or PubChem ensures accuracy .

Q. How is purity assessed for this compound in pharmacological studies?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Compare retention times to authenticated standards (e.g., ferulic acid derivatives). Melting point analysis (expected range: 120–125°C) and elemental analysis (%C, %H) further validate purity. Impurity profiling via LC-MS identifies byproducts like unreacted precursors .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallization of this compound, and how can they be analyzed?

- Methodological Answer : X-ray crystallography (using SHELX programs) resolves intermolecular interactions. Graph set analysis (as per Etter’s rules) identifies motifs like R₂²(8) hydrogen bonds between carboxylic acid dimers. Compare packing motifs with ferulic acid (hydroxy vs. butoxy substituents) to assess steric effects. Computational tools (e.g., Mercury CSD) model lattice stability .

Q. What strategies resolve contradictions in reported biological activities of structurally similar cinnamic acid derivatives?

- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., fixed pH, solvent/DMSO concentration ≤0.1%). Use isogenic cell lines to control variability. For example, if anti-inflammatory activity conflicts, measure COX-2 inhibition alongside solubility (logP differences due to butoxy vs. hydroxy groups). Meta-analysis of SAR studies highlights substituent electronegativity and chain length impacts .

Q. How can this compound be utilized in supramolecular chemistry or co-crystal engineering?

- Methodological Answer : The carboxylic acid group enables co-crystallization with bases (e.g., pyridine derivatives) via proton transfer. Screen co-formers using solvent-drop grinding. Analyze π-π stacking between the aromatic ring and planar partners (e.g., theophylline). Differential scanning calorimetry (DSC) and PXRD confirm co-crystal formation. Reference ferulic acid’s use in metal-organic frameworks for design inspiration .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of targets (e.g., tyrosinase or MMP-9). Compare binding poses with ferulic acid to assess butoxy group steric effects. MD simulations (GROMACS) evaluate stability of ligand-protein complexes. Validate predictions with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.